4-Fluoro-2-methyl-5-nitrobenzyl alcohol
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Overview
Description
4-Fluoro-2-methyl-5-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-5-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-methylbenzyl alcohol, followed by reduction to introduce the nitro group at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-5-nitrobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 4-fluoro-2-methyl-5-nitrobenzaldehyde or 4-fluoro-2-methyl-5-nitrobenzoic acid.
Reduction: Formation of 4-fluoro-2-methyl-5-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methyl-5-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzyl alcohol depends on its specific applicationFor example, the nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors in biological systems .
Comparison with Similar Compounds
- 2-Fluoro-4-methyl-5-nitrobenzyl alcohol
- 4-Fluoro-3-nitrobenzyl alcohol
- 2-Nitrobenzyl alcohol
Comparison: 4-Fluoro-2-methyl-5-nitrobenzyl alcohol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. For instance, the presence of the fluorine atom at the 4-position can enhance the compound’s stability and influence its electronic properties compared to other similar compounds .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(4-fluoro-2-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
LWUDJNAMABBYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)[N+](=O)[O-])F |
Origin of Product |
United States |
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